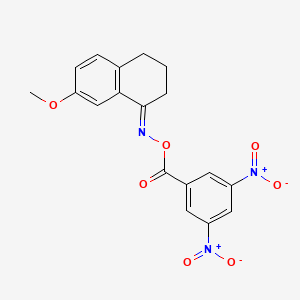![molecular formula C17H15FN2O2S B5714606 N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders, particularly Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which have been shown to reduce the production of amyloid beta peptides, a key pathological feature of Alzheimer's disease.
Mécanisme D'action
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide works by modulating the activity of gamma-secretase, an enzyme complex that is involved in the production of amyloid beta peptides. By reducing the production of these peptides, this compound may help to slow the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the levels of amyloid beta peptides in the brain, improving synaptic function, and reducing inflammation. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide for lab experiments is its specificity for gamma-secretase modulation, which allows for targeted manipulation of amyloid beta peptide production. However, one limitation of this compound is that it may not be effective in all patients with Alzheimer's disease, as the disease is highly heterogeneous and may have multiple underlying causes.
Orientations Futures
There are a number of future directions for research on N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide and its potential use in the treatment of Alzheimer's disease and other cognitive disorders. These include:
1. Further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and over longer periods of time.
2. Studies to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment.
3. Investigations into the potential use of this compound in combination with other drugs, such as anti-inflammatory agents or other gamma-secretase modulators.
4. Studies to better understand the underlying mechanisms of this compound's effects on amyloid beta peptide production and cognitive function.
5. Development of new analogs of this compound with improved pharmacokinetic properties and/or greater potency.
Méthodes De Synthèse
The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with propyl bromide to form N-propyl-4-fluoroaniline. This is then reacted with thioamide to form N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]aniline, which is then converted to the final product, this compound, through a series of chemical reactions.
Applications De Recherche Scientifique
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. In preclinical studies, this compound has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been shown to be safe and well-tolerated, with some evidence of cognitive improvement in patients with mild to moderate Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-2-4-14-15(11-6-8-12(18)9-7-11)19-17(23-14)20-16(21)13-5-3-10-22-13/h3,5-10H,2,4H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFTVOSATXKXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)
![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)

![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)